molecular formula C26H16O B156316 SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE CAS No. 1749-36-6

SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE

Cat. No.: B156316
CAS No.: 1749-36-6
M. Wt: 344.4 g/mol
InChI Key: KCQBAOXSMSWQBJ-UHFFFAOYSA-N
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Description

SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE (CAS 1749-36-6) is a high-value spirocyclic aromatic compound serving as a foundational building block and functional material in advanced optoelectronics and energy research. Its rigid, orthogonal three-dimensional structure imparts high thermal and morphological stability, which is critical for the performance and longevity of thin-film devices. Researchers utilize this compound as a key core or acceptor unit in the synthesis of novel organic semiconductors. In Perovskite Solar Cells (PSCs), it functions as an efficient, low-cost hole-transporting material (HTM) in a donor-acceptor-donor (D-A-D) architecture, achieving power conversion efficiencies over 16% that are comparable to the benchmark Spiro-OMeTAD, but with a simplified synthesis and superior moisture resistivity for enhanced device lifetime . In Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), derivatives of this core structure act as excellent bipolar host materials, enabling state-of-the-art device performance. Notably, carbazole-functionalized hosts have achieved exceptional external quantum efficiencies (EQE) exceeding 27% for yellow-emitting devices, demonstrating outstanding capability in balancing charge transport and facilitating efficient energy transfer to dopants . Further applications include its role as an auxiliary acceptor in D-A-π-A sensitizers for Dye-Sensitized Solar Cells (DSSCs), where its molecular rigidity helps depress intermolecular aggregation and its carbonyl group can improve charge dynamics, contributing to high power conversion efficiencies under both outdoor and indoor lighting conditions . With a molecular formula of C₂₆H₁₆O and a molecular weight of 344.405 g/mol , this compound is offered for Research Use Only. It is strictly not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

spiro[fluorene-9,10'-phenanthrene]-9'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O/c27-25-21-13-2-1-9-17(21)18-10-3-6-14-22(18)26(25)23-15-7-4-11-19(23)20-12-5-8-16-24(20)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQBAOXSMSWQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4(C2=O)C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443246
Record name Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-36-6
Record name Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Reduction and Pinacol Rearrangement

The synthesis begins with 9-fluorenone as the starting material. Treatment with zinc powder and zinc chloride (Zn/ZnCl₂) in acetic acid reduces the ketone group to a diol intermediate (Compound 1 ). This step achieves a yield of 75–98.5% without requiring column chromatography, significantly reducing purification costs. Subsequent pinacol rearrangement of the diol under acidic conditions generates spiro[fluorene-9,9′-phenanthren]-10′-one (Compound 2 ), forming the core spiro structure.

Bromination for Functionalization

Compound 2 undergoes bromination using molecular bromine (Br₂) in dichloromethane (DCM) to introduce bromo substituents at positions 2 and 7, yielding 3,6′-dibromospiro[fluorene-9,9′-phenanthren]-10′-one (Compound 3 ). Alternatively, tetrabromination produces 2,7,3′,6′-tetrabromospiro[fluorene-9,9′-phenanthren]-10′-one (Compound 4 ). These intermediates serve as pivotal precursors for Suzuki–Miyaura cross-coupling reactions.

Suzuki–Miyaura Coupling for Donor–Acceptor–Donor (D–A–D) Architectures

The final step involves coupling Compound 3 or 4 with triarylamine donors (e.g., 4-methoxy-N,N-diphenylaniline) via palladium-catalyzed Suzuki reactions. For example:

  • Yih-1 : Reaction of Compound 3 with two equivalents of donor yields a D–A–D structure with two triarylamine units.

  • Yih-2 : Using Compound 4 with four equivalents of donor produces a tetra-substituted derivative.

This method achieves >55% isolated yield with a production cost <$30/g, outperforming traditional HTMs like Spiro-OMeTAD in cost efficiency.

Comparative Analysis of Methodologies

ParameterBromination/Suzuki MethodAcid-Catalyzed Condensation
Starting Material 9-fluorenone9-fluorenone + resorcinol
Key Reaction Bromination & cross-couplingAcid-catalyzed cyclization
Catalyst Pd(PPh₃)₄p-TsOH
Yield 55–98.5%72–83%
Cost <$30/gNot reported
Purification RecrystallizationFiltration & chromatography

The bromination/Suzuki route is superior for synthesizing spiro[fluorene-9,9-(10H)-phenanthren]-10-one due to higher yields and scalability. In contrast, acid-catalyzed methods are better suited for xanthene derivatives.

Critical Challenges and Optimizations

Purification Simplification

Eliminating column chromatography for intermediates reduces costs and processing time. Recrystallization of Compounds 1–4 in ethanol or methanol achieves >95% purity.

Bromination Selectivity

Controlling bromine stoichiometry is critical to avoid over-bromination. A 1:2 molar ratio of Compound 2 to Br₂ selectively produces dibromo derivatives, while a 1:4 ratio yields tetrabromo products.

Catalyst Efficiency

Using Pd(PPh₃)₄ at 5 mol% loading optimizes cross-coupling efficiency, minimizing residual metal contamination .

Chemical Reactions Analysis

Formation via Pinacol Rearrangement

Spiro[fluorene-9,9-(10H)-phenanthren]-10-one can be synthesized through photoinduced pinacol rearrangement of 9,9′-bifluorene-9,9′-diol. This reaction involves heterolytic cleavage under UV irradiation, generating a carbocation intermediate that undergoes structural reorganization .

Reaction ComponentDetails
Starting Material 9,9′-Bifluorene-9,9′-diol
Conditions UV irradiation in trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP)
Key Intermediate 9-Fluorenyl cation
Major Product This compound (dominant in TFE/HFIP due to carbocation stabilization)
Minor Product 9-Fluorenone

This solvent-dependent reaction highlights the role of carbocation stabilization in directing product distribution .

Reactivity with Diethyl Sodiophosphonate

The compound participates in nucleophilic addition-elimination reactions with diethyl sodiophosphonate, yielding structurally diverse derivatives:

Reaction TypeReagents/ConditionsProducts
Electrophilic Substitution Diethyl sodiophosphonate (1), fluorenone (8)9,9′-Bis(fluorenylidene) (9) and 9,10-dihydro-9-oxophenanthrene-10-spiro-9′-fluorene (10)
Analogous Reactions Diethyl sodiophosphonate + xanthone (17)9,9′-Bixanthenylidene (18) and 9,9′-Bixanthenyl (19)

These reactions demonstrate the compound’s versatility in forming spiro-conjugated systems and extended π-networks , critical for optoelectronic applications .

Oxidation and Reduction Pathways

While direct experimental data on oxidation/reduction of this specific spiro compound is limited, analogous fluorenone derivatives provide insights:

ReactionTypical ReagentsExpected Outcome
Oxidation KMnO₄, CrO₃Quinone derivatives (predicted for analogous systems)
Reduction LiAlH₄, NaBH₄Secondary alcohol formation (ketone → alcohol)

These pathways are theorized based on the reactivity of the ketone group in similar spiro systems .

Stability Under Ambient and Reactive Conditions

The compound exhibits high stability under ambient conditions but reacts selectively under controlled environments:

  • Moisture Resistance : Outperforms Spiro-OMeTAD in perovskite solar cells (PSCs), maintaining structural integrity in humid conditions .

  • Photochemical Stability : Retains electronic properties under prolonged UV exposure, critical for OLED applications .

Comparative Reactivity of Spiro Compounds

CompoundReactivity ProfileKey Applications
This compoundPinacol rearrangement, electrophilic substitutionOLEDs, charge-transport materials
Spiro-OMeTADDopant-dependent hole transportPerovskite solar cells
Spiro[fluorene-9,9′-xanthene]Enhanced photoluminescenceFluorescent sensors

Mechanistic Insights

  • Photoheterolysis : UV irradiation induces cleavage of the diol C–O bond, forming a carbocation stabilized by aromatic conjugation .

  • Nucleophilic Quenching : Competing pathways (rearrangement vs. solvent interaction) dictate product ratios .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H16O
  • Molecular Weight : 368.41 g/mol
  • IUPAC Name : spiro[fluorene-9,9'(10'H)-phenanthren]-10'-one
  • CAS Number : 1749-36-6

The compound features a rigid spiro linkage between two aromatic systems, enhancing its charge transport capabilities and light emission efficiency, making it suitable for various applications.

Organic Electronics

SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE has been extensively utilized in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its photophysical properties make it an effective hole transport material (HTM).

Case Study: OLED Performance
A recent study demonstrated that devices using this compound as an acceptor material achieved a peak external quantum efficiency (EQE) of 27.1%, marking one of the highest efficiencies reported for phosphorescent OLEDs. The incorporation of this compound into donor-acceptor-donor (D-A-D) structures significantly enhanced the performance of these devices .

Device Type Peak EQE (%) Luminance Efficiency (cd/A) Power Efficiency (lm/W)
OLEDs27.180.0113.0

Photonics and Imaging

The compound's fluorescence properties make it suitable for use in fluorescence-based assays and imaging techniques. Its ability to emit light efficiently under specific conditions allows researchers to utilize it in biological imaging and diagnostics.

Medicinal Chemistry

Research into the medicinal applications of this compound has revealed potential antiallergic and antitumor activities. Studies indicate that certain derivatives of spiro compounds exhibit biological activity against various cancer cell lines, suggesting possible therapeutic roles .

Comparative Analysis of Biological Activities

Compound Biological Activity Reference
This compoundAntiallergic, Antitumor
Other Spiro CompoundsVaries (antiviral, antibacterial)Various

Mechanism of Action

The mechanism by which Spiro[9H-fluorene-9,9’(10’H)-phenanthren]-10’-one exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional framework that influences the compound’s photophysical properties. This structure allows for efficient charge transport and light emission, making it an effective material in optoelectronic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties of SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE and analogous compounds, with data inferred from literature:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Properties/Applications
This compound (Target) C25H16O ~332.4 (estimated) ~250–300 (hypothesized) Spiro-fluorene-phenanthrenone Potential use in OLEDs/photovoltaics due to extended conjugation
10H-Spiro[acridine-9,9'-fluorene] C25H17N 331.4 258 Spiro-acridine-fluorene, amine High thermal stability; used in organic semiconductors
9H-Fluoren-9-one C13H8O 180.2 82–83 Fluorenone (ketone) Intermediate in organic synthesis; UV absorption at ~300 nm
1,10-Dihydroxyfluoren-9-one C13H8O3 212.2 Not reported Fluorenone with hydroxyl groups Enhanced solubility in polar solvents; redox-active

Key Comparisons

Structural Rigidity and Thermal Stability

  • The spiro architecture in both the target compound and 10H-spiro[acridine-9,9'-fluorene] (MP: 258°C) imparts high melting points due to restricted molecular motion . In contrast, 9H-fluoren-9-one (MP: 82–83°C) lacks this rigidity, resulting in lower thermal stability .

However, 10H-spiro[acridine-9,9'-fluorene] contains a basic nitrogen atom, which may facilitate hole transport in organic solar cells, as seen in spirobifluorene-based perovskites (10.9% efficiency) .

Solubility and Reactivity Hydroxyl substituents in 1,10-dihydroxyfluoren-9-one improve solubility in polar solvents, whereas the spiro compounds’ hydrophobicity may necessitate derivatization for solution-processing . The target compound’s ketone group could enable further functionalization (e.g., condensation reactions) compared to non-ketonic spiro analogs .

Synthetic Accessibility

  • 9H-Fluoren-9-one is synthesized via silver nitrate/persulfate-mediated oxidation of fluorene under mild conditions (58% yield) . Spiro compounds like 10H-spiro[acridine-9,9'-fluorene] require multi-step syntheses, suggesting similar complexity for the target compound .

Biological Activity

Overview

SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE, a compound characterized by its unique spiro structure, has garnered attention for its diverse biological activities and applications in various fields such as materials science and medicinal chemistry. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H16O
  • Molecular Weight : 368.41 g/mol
  • Canonical SMILES : C1=CC=C2C(=C1)C3=CC=CC=C3C4(C2=O)C5=CC=CC=C5C6=CC=CC=C46

The compound's stability and photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescence-based assays .

This compound exhibits several biological activities, primarily attributed to its ability to interact with cellular targets through photophysical mechanisms. Its unique structure allows for effective charge transport and light emission, which are critical in applications such as drug delivery systems and imaging techniques.

Antiallergic Activity

Research has indicated that certain derivatives of spiro compounds, including this compound, may possess antiallergic properties. For instance, a study utilizing the rat passive cutaneous anaphylaxis assay demonstrated slight antiallergic activity in synthesized spirofluorene derivatives .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. A study reported that spiro compounds can exhibit significant activity against various cancer cell lines. Specifically, spiro[fluorene-9,9'-phenanthren-10'-one] was integrated into donor-acceptor-donor (D-A-D) hole transport materials (HTMs), which showed enhanced performance in organic solar cells and OLEDs . The high efficiency of these devices suggests that the compound may play a role in improving the efficacy of phototherapeutic agents.

Case Study: OLED Applications

A recent study focused on the use of this compound as an acceptor material in OLEDs. The device utilizing this compound achieved a peak external quantum efficiency (EQE) of 27.1%, one of the highest reported efficiencies for phosphorescent OLEDs. This highlights the compound's potential in enhancing the performance of optoelectronic devices .

Comparative Analysis of Biological Activities

CompoundBiological ActivityReference
This compoundAntiallergic
SPIRO[FLUORENE-9,9'-PHENANTHREN]-10'-ONEAntitumor
Other Spiro CompoundsVaries (antiviral, antibacterial)

Synthesis Methods

The synthesis of this compound typically involves multi-step processes such as Suzuki cross-coupling reactions. These methods are optimized to yield high purity and efficiency while minimizing costs. Recent advancements have simplified synthesis protocols, achieving yields greater than 55% with reduced purification steps .

Future Directions

Ongoing research aims to explore additional biological activities of this compound and its derivatives. Potential areas include:

  • Drug Development : Investigating the compound's efficacy in drug delivery systems.
  • Photodynamic Therapy : Exploring its role in phototherapeutic applications against cancer.
  • Material Science : Enhancing OLEDs and photovoltaic devices through structural modifications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE, and what intermediates are critical?

  • Methodological Answer : A four-step synthesis starting from fluoren-9-one is documented. Key intermediates include 9,9'-bifluorene-9,9'-diol and spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-ol. The final step involves carbonium ion rearrangements and reductions, which are pivotal for achieving structural fidelity. Reaction conditions (e.g., solvent choice, temperature gradients) must be tightly controlled to avoid side products .
  • Characterization : Intermediate purity is verified via melting point analysis and spectroscopic methods (e.g., NMR, IR).

Q. Which spectroscopic and computational methods are recommended for structural validation of this spiro compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR resolve spirocyclic connectivity and confirm bridgehead stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C27_{27}H18_{18}O6_6 for derivatives) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches at ~1700 cm1^{-1} for the ketone group .
  • Computational Modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) for photovoltaic applications .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particulates.
  • Store in airtight containers away from oxidizing agents, referencing fluorene safety guidelines (UN3077 classification) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency in spirocyclic bond formation .
  • Temperature Gradients : Lower temperatures (<100°C) reduce decomposition of sensitive intermediates like 9,9'-bifluorene-9,9'-diol .
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate high-purity spiro products (>95%) .

Q. How should experimental designs be structured to evaluate this compound in perovskite solar cells?

  • Methodological Answer :

  • Device Fabrication : Spin-coat mesoporous alumina scaffolds (200–400 nm thickness) to structure the perovskite layer.
  • Hole Transport Layer (HTL) : Integrate spiro-based polymers (e.g., SFX-OH derivatives) to enhance hole mobility and reduce recombination .
  • Performance Metrics : Measure open-circuit voltage (VOC_{OC}) and power conversion efficiency (PCE) under AM1.5G illumination. Reported PCEs range from 10.9% (mesoporous alumina) to 17.7% (crosslinked SFX-OH polymers) .

Q. How can researchers resolve discrepancies in reported photovoltaic efficiencies for spiro-based HTMs?

  • Methodological Answer :

  • Material Variables : Compare scaffold porosity (e.g., alumina vs. titania) and HTM crystallinity. Mesoporous alumina reduces exciton binding energy, improving charge extraction .
  • Device Architecture : Optimize layer thicknesses (e.g., perovskite vs. HTL) to minimize interfacial resistance.
  • Data Normalization : Report PCEs with standardized light intensity and active area measurements to enable cross-study comparisons .

Q. What mechanistic insights explain carbonium ion rearrangements during spiro compound synthesis?

  • Methodological Answer :

  • Intermediate Trapping : Use low-temperature NMR to capture carbocation intermediates (e.g., 9-fluorenyl cations).
  • Isotopic Labeling : 13^{13}C-labeled fluoren-9-one tracks carbon migration during spiro bridge formation .
  • Computational Studies : Transition state analysis (e.g., Gaussian 09) predicts rearrangement pathways and activation energies .

Q. Can high-throughput phenotyping platforms (e.g., SPIRO imaging) be adapted for spiro compound analysis?

  • Methodological Answer :

  • Image Segmentation : Use ImageJ macros to analyze crystallization patterns or thin-film uniformity in spiro-based materials.
  • Statistical Workflow : Apply R scripts for batch processing of spectroscopic or photovoltaic data (e.g., IV curve fitting) .
  • Limitations : SPIRO platforms are optimized for biological assays; hardware modifications (e.g., UV-Vis detectors) are needed for chemical phenotyping .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE
Reactant of Route 2
SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE

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